molecular formula C10H6F4O2 B13048510 7-Fluoro-6-(trifluoromethyl)chroman-4-one

7-Fluoro-6-(trifluoromethyl)chroman-4-one

Katalognummer: B13048510
Molekulargewicht: 234.15 g/mol
InChI-Schlüssel: QNMSMKOXWJMUBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-6-(trifluoromethyl)chroman-4-one is a synthetic compound belonging to the chromanone family. Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring. The presence of fluorine and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields .

Vorbereitungsmethoden

The synthesis of 7-Fluoro-6-(trifluoromethyl)chroman-4-one involves several steps. One common method includes the reaction of 7-fluoro-4-chromanone with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

7-Fluoro-6-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chromanone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the chromanone to chromanol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted chromanones. .

Wissenschaftliche Forschungsanwendungen

7-Fluoro-6-(trifluoromethyl)chroman-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Fluoro-6-(trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

7-Fluoro-6-(trifluoromethyl)chroman-4-one can be compared with other chromanone derivatives, such as:

Eigenschaften

Molekularformel

C10H6F4O2

Molekulargewicht

234.15 g/mol

IUPAC-Name

7-fluoro-6-(trifluoromethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H6F4O2/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4H,1-2H2

InChI-Schlüssel

QNMSMKOXWJMUBG-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=CC(=C(C=C2C1=O)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.